molecular formula C23H25N3O4 B10983126 3-(4-Methoxyphenyl)-5-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]imidazolidine-2,4-dione

3-(4-Methoxyphenyl)-5-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]imidazolidine-2,4-dione

Cat. No.: B10983126
M. Wt: 407.5 g/mol
InChI Key: BDSKOWUCRDTSBA-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-5-[2-OXO-2-(4-PHENYLPIPERIDINO)ETHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylpiperidino group, and an imidazole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-5-[2-OXO-2-(4-PHENYLPIPERIDINO)ETHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the methoxyphenyl and phenylpiperidino groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-5-[2-OXO-2-(4-PHENYLPIPERIDINO)ETHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxyphenyl and phenylpiperidino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(4-METHOXYPHENYL)-5-[2-OXO-2-(4-PHENYLPIPERIDINO)ETHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-5-[2-OXO-2-(4-PHENYLPIPERIDINO)ETHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-5-[2-OXO-2-(4-PHENYLPIPERIDINO)ETHYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C23H25N3O4/c1-30-19-9-7-18(8-10-19)26-22(28)20(24-23(26)29)15-21(27)25-13-11-17(12-14-25)16-5-3-2-4-6-16/h2-10,17,20H,11-15H2,1H3,(H,24,29)

InChI Key

BDSKOWUCRDTSBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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